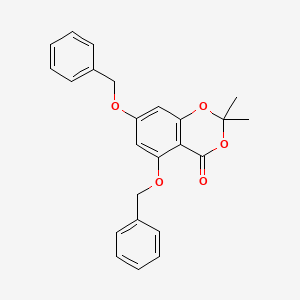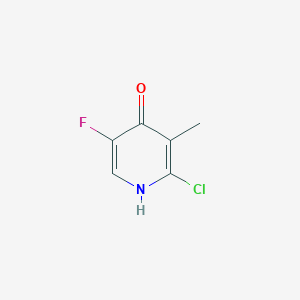
2-Chloro-5-fluoro-3-methylpyridin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-fluoro-3-methylpyridin-4-ol is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of chlorine, fluorine, and methyl substituents on the pyridine ring, along with a hydroxyl group. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with a suitable nucleophile, such as a hydroxide ion, under basic conditions . Another method involves the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide .
Industrial Production Methods
Industrial production of 2-Chloro-5-fluoro-3-methylpyridin-4-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the selection of appropriate catalysts and solvents can further improve the overall yield and reduce the environmental impact of the synthesis.
化学反应分析
Types of Reactions
2-Chloro-5-fluoro-3-methylpyridin-4-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under suitable conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include hydroxide ions, alkoxides, and amines. Reaction conditions typically involve basic or neutral pH and moderate temperatures.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Major Products Formed
Substitution: Products include various substituted pyridines with different functional groups replacing the chloro or fluoro substituents.
Oxidation: Products include ketones, aldehydes, or carboxylic acids, depending on the extent of oxidation.
Reduction: Products include amines or alcohols, depending on the reducing agent and reaction conditions.
科学研究应用
2-Chloro-5-fluoro-3-methylpyridin-4-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 2-Chloro-5-fluoro-3-methylpyridin-4-ol depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chloro, fluoro, and hydroxyl groups can influence the compound’s binding affinity and specificity for these targets. The exact pathways involved may vary depending on the specific biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
2-Fluoro-4-methylpyridine: Similar structure but lacks the chloro and hydroxyl groups.
3-Fluoropyridine: Lacks the chloro and methyl groups.
4-Chloro-3-fluoropyridine: Lacks the methyl and hydroxyl groups.
Uniqueness
2-Chloro-5-fluoro-3-methylpyridin-4-ol is unique due to the specific combination of chloro, fluoro, methyl, and hydroxyl groups on the pyridine ring This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications
属性
分子式 |
C6H5ClFNO |
|---|---|
分子量 |
161.56 g/mol |
IUPAC 名称 |
2-chloro-5-fluoro-3-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C6H5ClFNO/c1-3-5(10)4(8)2-9-6(3)7/h2H,1H3,(H,9,10) |
InChI 键 |
IDHJPOCYPRVHGE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(NC=C(C1=O)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


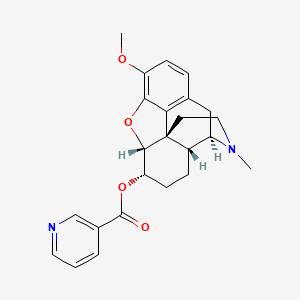
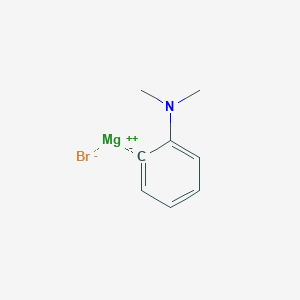
![disodium;[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;dihydrate](/img/structure/B13410253.png)

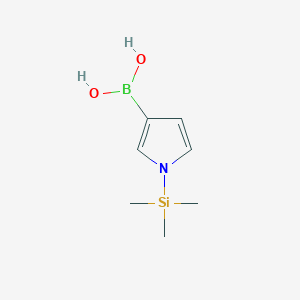

![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13410277.png)
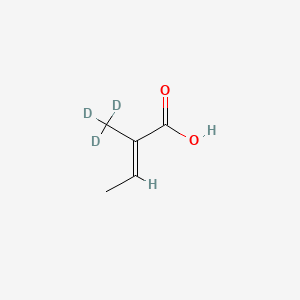
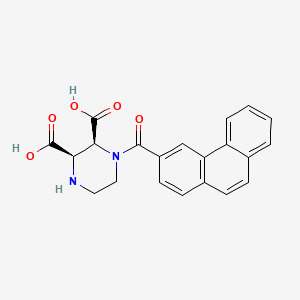
![potassium;[(E)-[10-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyldecylidene]amino] sulfate](/img/structure/B13410286.png)
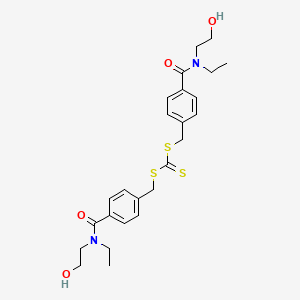
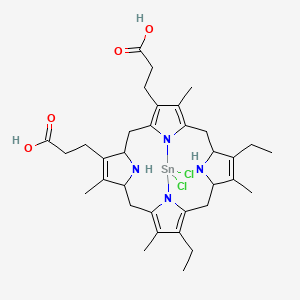
![1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B13410317.png)
